molecular formula C16H11Cl2NO3S B2413574 N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide CAS No. 178970-83-7

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide

Cat. No. B2413574
CAS RN: 178970-83-7
M. Wt: 368.23
InChI Key: HPWRHCSEPBKXMF-UHFFFAOYSA-N
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Description

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, commonly known as DNBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DNBS is a sulfonamide derivative of naphthol, which is a widely used organic compound in the chemical industry. DNBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Naphthoquinones, including 2,3-dichloro-1,4-naphthoquinone, have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics due to the rise of multidrug-resistant bacterial strains .

Antitumoral Properties

The same naphthoquinone derivatives have shown promise as antitumoral agents. Their redox properties and other mechanisms contribute to their potential efficacy against cancer cells. Given the global health burden of cancer, identifying effective drugs is crucial, and 2,3-dichloro-1,4-naphthoquinone derivatives warrant further investigation .

Organic Synthesis

2,3-Dichloro-1,4-naphthoquinone serves as a versatile building block in organic synthesis. Its four electrophilic sites allow for the preparation of diverse compounds, including 2,3-substituted derivatives and heterocycles. Researchers have fused this core naphthoquinone structure with other functional groups to create novel molecules .

Hydride Transfer Reactions

The compound’s high reduction potential makes it a valuable mediator for hydride transfer reactions. Its three accessible oxidation states—quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced)—contribute to its utility in synthetic chemistry .

Angiogenesis Inhibition

Specific derivatives, such as 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone (PPE8), have demonstrated potential as angiogenesis inhibitors. These compounds could play a role in treating angiogenesis-related diseases .

properties

IUPAC Name

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWRHCSEPBKXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide

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